Regiospecific 5,7-Dimethyl Substitution vs. Unsubstituted Quinolin-6-ol: LogP and BBB Penetration Probability
Compared to the unsubstituted parent quinolin-6-ol (CAS 580-16-5; predicted LogP ~1.8), 5,7-dimethylquinolin-6-ol exhibits a substantially higher predicted lipophilicity (ACD/LogP 2.72; XLogP 2.60) due to the two methyl groups, which also increases the predicted blood-brain barrier penetration probability to 78.79% and human oral bioavailability probability to 80.00% [1]. The unsubstituted analog lacks these methyl-driven physicochemical enhancements, which are critical for CNS-targeted screening collections.
| Evidence Dimension | Predicted lipophilicity (LogP) and BBB penetration probability |
|---|---|
| Target Compound Data | ACD/LogP = 2.72; XLogP = 2.60; BBB penetration probability = 78.79% (admetSAR 2) |
| Comparator Or Baseline | Quinolin-6-ol (CAS 580-16-5): predicted LogP ~1.8 (typical for monohydroxyquinoline without alkyl substitution); BBB probability not explicitly available but expected lower based on LogP |
| Quantified Difference | ΔLogP ≈ +0.8 to +0.9 units vs. unsubstituted parent; BBB probability elevated to 78.79% |
| Conditions | In silico prediction via ACD/Labs Percepta (v14.0) and admetSAR 2.0; not experimentally validated for this compound. |
Why This Matters
For CNS-targeted screening libraries, the higher predicted LogP and BBB penetration probability of 5,7-dimethylquinolin-6-ol provide a rational basis for selecting it over unsubstituted quinolin-6-ol when passive membrane permeability is desired.
- [1] PlantaDB. 5,7-Dimethylquinolin-6-ol – ADMET Properties: BBB 78.79%, Oral bioavailability 80.00%. https://plantaedb.com/compounds/57-dimethylquinolin-6-ol (accessed 2026-05-02). View Source
